1-Nitro-2-phenoxybenzene
Overview
Description
1-Nitro-2-phenoxybenzene is an organic compound with the molecular formula C₁₂H₉NO₃ and a molecular weight of 215.2048 g/mol . It is also known by other names such as o-Nitrophenyl phenyl ether and 2-Nitrophenyl phenyl ether . This compound is a type of aromatic nitro compound, characterized by the presence of a nitro group (-NO₂) and a phenoxy group (-O-Ph) attached to a benzene ring.
Preparation Methods
1-Nitro-2-phenoxybenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common synthetic route involves the nitration of 2-phenoxyaniline using a mixture of concentrated sulfuric acid and nitric acid . The reaction conditions typically require careful temperature control to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial production methods may involve similar nitration processes, but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1-Nitro-2-phenoxybenzene undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-phenoxyaniline, while nucleophilic substitution can produce various substituted phenoxybenzenes.
Scientific Research Applications
1-Nitro-2-phenoxybenzene has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies investigating the effects of nitroaromatic compounds on biological systems, including their cytotoxicity and potential as anticancer agents.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Nitro-2-phenoxybenzene involves its interaction with molecular targets through its nitro and phenoxy groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to various molecular targets.
Comparison with Similar Compounds
1-Nitro-2-phenoxybenzene can be compared with other similar nitroaromatic compounds, such as:
2-Nitrodiphenyl ether: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
4-Chloro-1-nitro-2-phenoxybenzene: Contains a chloro substituent, which can influence its chemical properties and biological activity.
2-Nitro-1-naphthol: A naphthalene derivative with distinct electronic properties compared to benzene derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and applications in various fields of research.
Properties
IUPAC Name |
1-nitro-2-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHGETRQQSYUGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062259 | |
Record name | Benzene, 1-nitro-2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-12-8 | |
Record name | 2-Nitrodiphenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2216-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Nitro-2-phenoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nitro-2-phenoxybenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5419 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzene, 1-nitro-2-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-nitro-2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-nitro-2-phenoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Nitro-2-phenoxybenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ69FHE7Y3 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the potential of 1-Nitro-2-phenoxybenzene as a therapeutic agent?
A1: While this compound itself has not been extensively studied for its therapeutic potential, research suggests that its analog, 4-Hydroxy-2'-nitrodiphenyl ether, shows promising anti-tyrosinase activity. [] Tyrosinase is a key enzyme involved in melanin synthesis, and its inhibitors are sought after for treating hyperpigmentation disorders. [] Further research is needed to explore the therapeutic potential of this compound and its analogs.
Q2: How does 4-Hydroxy-2'-nitrodiphenyl ether, an analog of this compound, interact with tyrosinase?
A2: Molecular docking studies reveal that 4-Hydroxy-2'-nitrodiphenyl ether exhibits favorable interactions with the active site of tyrosinase. [] The oxygen atom of the nitro group forms a metal-ligand interaction with the copper ions present in the enzyme's active site. [] This interaction potentially inhibits tyrosinase activity, similar to the known inhibitor tropolone. []
Q3: What is the molecular formula and weight of this compound?
A3: While the provided research papers do not explicitly state the molecular formula and weight of this compound, this information can be deduced from its chemical name. The molecular formula is C12H9NO3, and the molecular weight is 211.21 g/mol.
Q4: What is known about the synthesis of this compound?
A4: While specific details about this compound synthesis are not provided in the research excerpts, a related paper mentions the synthesis of 2,4,4′-Trichloro -2′-nitrodiphenyl ether using phase-transfer catalysis. [] This suggests that similar synthetic approaches could be adapted for this compound, potentially involving the reaction of appropriately substituted benzene derivatives.
Q5: What are the environmental impacts and degradation pathways of this compound?
A5: The provided research excerpts do not offer information about the environmental impact or degradation of this compound. Given its chemical structure, it is crucial to investigate its potential for bioaccumulation, persistence in the environment, and toxicity to aquatic life.
Q6: Has this compound been evaluated for potential toxicity?
A6: The provided research excerpts do not include specific toxicity data for this compound. It is crucial to conduct thorough toxicological studies, including acute and chronic toxicity assessments in various animal models, to determine its safety profile.
Q7: Are there any known alternatives or substitutes for this compound, particularly in the context of tyrosinase inhibition?
A7: The research highlights that compounds with structural similarities to this compound, especially those possessing a para-hydroxyphenyl group, exhibit tyrosinase inhibitory activity. [] Further research is needed to identify and evaluate other compounds or natural extracts with similar mechanisms of action that could serve as potential alternatives.
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